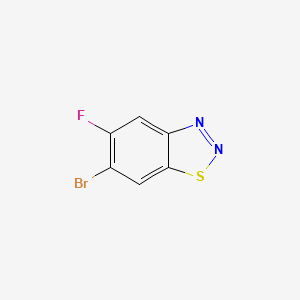

6-Bromo-5-fluoro-1,2,3-benzothiadiazole

Description

Contextualization of the 1,2,3-Benzothiadiazole (B1199882) Scaffold in Advanced Organic Chemistry

The 1,2,3-benzothiadiazole scaffold is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. wikipedia.org It is an isomer of the more extensively studied 2,1,3-benzothiadiazole (B189464) (BTD), which is recognized as a privileged electron-acceptor unit in materials science. nih.govnih.govresearchgate.net The 1,2,3-isomer, sometimes referred to as isoBTD, shares the electron-deficient nature of the BTD core, a property that makes these scaffolds valuable components in various functional molecules. nih.gov

The synthesis of the parent 1,2,3-benzothiadiazole is typically achieved through the diazotisation of 2-aminothiophenol (B119425) with sodium nitrite (B80452). wikipedia.org This foundational structure serves as a starting point for more complex derivatives. The inherent properties of the scaffold, such as its planarity and electron-withdrawing character, make it a target for incorporation into larger molecular systems designed for applications in organic electronics and medicinal chemistry. nih.gov For instance, replacement of the 1,2,5-thiadiazole (B1195012) ring in the common BTD scaffold with a 1,2,3-thiadiazole ring results in compounds with a higher LUMO (Lowest Unoccupied Molecular Orbital) energy and a larger band gap. nih.gov

Table 1: Physicochemical Properties of 1,2,3-Benzothiadiazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₂S | wikipedia.orgnih.gov |

| Molar Mass | 136.17 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 36–37 °C | wikipedia.org |

| Boiling Point | 220.5 °C | wikipedia.org |

| Density | 1.499 g/cm³ | wikipedia.org |

Rationale for Investigating Halogenated Benzothiadiazoles

The introduction of halogen atoms onto the benzothiadiazole scaffold is a deliberate and powerful strategy in molecular design. Halogens, such as fluorine and bromine, are highly electronegative and exert a strong electron-withdrawing inductive effect. This modification serves several key purposes in chemical research:

Tuning Electronic Properties: Halogenation significantly alters the electronic landscape of the molecule. It can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a critical parameter for designing materials used in organic solar cells and field-effect transistors. nih.gov This tuning of the optical and electronic band gap is a primary reason for exploring halogenated derivatives.

Modulating Reactivity and Synthesis: The presence of halogens provides synthetic handles for further chemical transformations. Bromine atoms, in particular, are excellent leaving groups for cross-coupling reactions (like Suzuki or Stille coupling), allowing for the construction of complex, π-conjugated systems. wikipedia.orgnih.gov This makes brominated benzothiadiazoles versatile intermediates for building larger, functional molecules.

Controlling Intermolecular Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding and altered π-π stacking. These interactions influence the solid-state packing of molecules, which is crucial for determining the charge transport properties of organic semiconductors.

Enhancing Biological Activity: In medicinal chemistry, halogenation is a common tactic to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. benthamscience.comderpharmachemica.com The benzothiazole (B30560) scaffold itself is found in a wide array of pharmacologically active compounds, and halogenation can enhance these properties. researchgate.netnih.gov

Table 2: General Effects of Halogenation on the Benzothiadiazole Scaffold

| Effect | Description | Primary Application Area |

|---|---|---|

| Electronic Perturbation | Alters HOMO/LUMO energy levels and modifies the electronic band gap due to strong electron-withdrawing nature. | Materials Science (OLEDs, OPVs) |

| Synthetic Utility | Provides reactive sites (especially Br, I) for cross-coupling reactions to build larger conjugated systems. | Organic Synthesis, Materials Science |

| Intermolecular Control | Influences solid-state packing through halogen bonding and modified π-stacking, affecting charge mobility. | Materials Science |

| Pharmacokinetic Modulation | Can improve metabolic stability, cell permeability, and target binding affinity. | Medicinal Chemistry |

Overview of Key Research Domains Pertaining to 6-Bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636)

While specific, detailed research focusing exclusively on this compound is not widely documented in scientific literature, its structure as a di-halogenated derivative of an electron-deficient heterocycle positions it as a highly valuable potential building block in several advanced research domains. The compound's utility can be inferred from the established applications of its constituent parts.

Materials Science and Organic Electronics: The electron-accepting 1,2,3-benzothiadiazole core, further functionalized with two different electron-withdrawing halogens, makes the molecule an attractive component for the synthesis of donor-acceptor (D-A) type materials. Such materials are central to organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The bromine atom at the 6-position could be used for subsequent cross-coupling reactions to extend the π-conjugation, while the fluorine atom at the 5-position would serve to fine-tune the electronic properties of the final material.

Medicinal and Agrochemical Chemistry: Benzothiadiazole derivatives are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govjocpr.com Halogenation is a cornerstone of modern drug design. Therefore, this compound serves as a potential intermediate for the synthesis of novel therapeutic or agrochemical candidates, where the specific halogenation pattern could be key to achieving desired activity and pharmacokinetic properties. The fungicide Acibenzolar-S-methyl, for example, is a commercially significant derivative of 1,2,3-benzothiadiazole. wikipedia.org

Supramolecular Chemistry and Crystal Engineering: The planar structure of the benzothiadiazole ring system, combined with the potential for both halogen bonding (from the bromine) and hydrogen bonding, makes this molecule an interesting subject for crystal engineering. researchgate.net Researchers could explore its use in creating highly ordered solid-state structures with specific electronic or photophysical properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrFN2S |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

6-bromo-5-fluoro-1,2,3-benzothiadiazole |

InChI |

InChI=1S/C6H2BrFN2S/c7-3-1-6-5(2-4(3)8)9-10-11-6/h1-2H |

InChI Key |

FXLSCXRXJJPGGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)SN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Retrosynthetic Analysis of the 1,2,3-Benzothiadiazole (B1199882) Core Structure

A logical retrosynthetic approach to 6-bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636) involves the disconnection of the thiadiazole ring, leading back to a key aromatic precursor. The most common and effective strategy for the formation of the 1,2,3-benzothiadiazole ring system is the diazotization of a 2-aminothiophenol (B119425) derivative. This pinpoints 2-amino-5-bromo-4-fluorothiophenol (B12851913) as the primary synthetic target in the retrosynthetic pathway.

Strategies for Benzothiadiazole Ring Formation

The formation of the 1,2,3-benzothiadiazole ring is classically achieved through the diazotization of a 2-aminothiophenol, followed by an intramolecular cyclization. This reaction, often employing sodium nitrite (B80452) in an acidic medium, is a robust and widely used method for constructing this heterocyclic system. googleapis.com

An alternative, though less common for specifically substituted derivatives, is the Herz reaction. This process involves the treatment of an aniline (B41778) with disulfur (B1233692) dichloride to form a 1,3,2-benzothiazathiolium salt, which is then diazotized to yield the 1,2,3-benzothiadiazole. googleapis.com However, this method can sometimes lead to undesired side products, such as the introduction of a chlorine atom at the 6-position when starting with unsubstituted aniline, making it a less predictable route for the synthesis of precisely halogenated compounds. googleapis.com

Precursor Design and Synthesis for Regiospecific Halogenation

The successful synthesis of this compound is critically dependent on the availability of the correctly substituted precursor, 2-amino-5-bromo-4-fluorothiophenol. The strategic placement of the bromine and fluorine atoms on the aniline ring prior to the formation of the thiophenol and subsequent cyclization is paramount.

A plausible synthetic route to this key intermediate starts with 4-bromo-3-fluoroaniline. This commercially available starting material possesses the desired halogen substitution pattern. The challenge then lies in the regioselective introduction of the thiol group at the position ortho to the amino group. This can be a multi-step process, potentially involving protection of the amino group, directed ortho-lithiation followed by reaction with a sulfur electrophile, and subsequent deprotection.

Direct Synthesis of this compound

The most direct synthetic pathway to this compound leverages the availability of the key precursor, 2-amino-5-bromo-4-fluorothiophenol. This commercially available intermediate simplifies the synthetic sequence significantly. bldpharm.com

Multi-step Reaction Sequences and Pathway Optimization

The direct synthesis from 2-amino-5-bromo-4-fluorothiophenol involves a one-pot diazotization and cyclization reaction. This is typically achieved by treating the aminothiophenol with a diazotizing agent, such as sodium nitrite, in an acidic aqueous solution. The resulting diazonium salt rapidly undergoes intramolecular cyclization to form the stable 1,2,3-benzothiadiazole ring.

Optimization of this pathway would involve fine-tuning the reaction conditions to maximize the yield and purity of the final product. Key parameters to consider include the choice of acid (e.g., hydrochloric acid, sulfuric acid), the reaction temperature, and the stoichiometry of the reagents.

Selective Functionalization at C5 and C6 Positions

An alternative, though more challenging, approach involves the selective functionalization of a pre-formed benzothiadiazole ring. For instance, one could envision starting with 5-fluoro-1,2,3-benzothiadiazole and attempting a regioselective bromination at the C6 position. However, electrophilic aromatic substitution on the benzothiadiazole ring can be complex. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene (B151609) ring towards electrophilic attack. Furthermore, the directing effects of the existing fluorine substituent and the heterocyclic ring itself would need to be carefully considered to achieve the desired regioselectivity.

Similarly, attempting to introduce a fluorine atom at the C5 position of 6-bromo-1,2,3-benzothiadiazole (B1655099) via electrophilic fluorination would present significant challenges. Electrophilic fluorinating agents are often highly reactive, and controlling the regioselectivity on a deactivated and substituted aromatic system would be difficult. chalmers.senih.gov

Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity

For the primary synthetic route involving the diazotization of 2-amino-5-bromo-4-fluorothiophenol, the reaction is typically not catalytic. However, the choice of reaction conditions is critical for achieving high yield and purity.

| Reaction Step | Reagents and Conditions | Purpose |

| Diazotization | Sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄) | Generates the diazonium salt from the primary amino group. |

| Cyclization | Spontaneous intramolecular reaction following diazotization | Forms the stable 1,2,3-benzothiadiazole ring. |

| Temperature | Typically low temperatures (0-5 °C) for the diazotization step | To ensure the stability of the diazonium salt intermediate. |

| Solvent | Aqueous solution | To facilitate the dissolution of reagents and the reaction. |

Chemo-Enzymatic and Biocatalytic Approaches to Benzothiadiazole Derivatives

The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity, efficiency, and sustainability. nih.govnih.gov For the synthesis of benzothiadiazole derivatives, these approaches are primarily conceptual but hold immense potential, drawing from established successes with other complex molecules. Biocatalysis can be strategically employed for regio- and stereoselective reactions that are often challenging to achieve through conventional chemistry. nih.gov

Recent advancements in chemo-enzymatic synthesis can be categorized into several key strategies that could be hypothetically applied to benzothiadiazole precursors nih.gov:

Regio- and Stereoselective Late-Stage Functionalization: Enzymes could be used to introduce or modify functional groups on a pre-formed benzothiadiazole core with high precision. For instance, a halogenase enzyme could potentially be used for the specific bromination or fluorination steps required to produce this compound, minimizing the formation of unwanted isomers. nih.gov

In Situ Generation of Reactive Intermediates: Biocatalysis can generate unstable or hazardous intermediates from stable precursors in a controlled manner, which can then react further in a chemical step. nih.gov

Enzymatic Cyclization: Enzymes could facilitate the construction of the thiadiazole ring onto a benzene scaffold, ensuring high stereoselectivity in the process.

While the direct biocatalytic synthesis of this compound has not been extensively documented, the principles are well-established. The use of enzymes like dehydrogenases, halogenases, and hydrolases in combination with chemical catalysts provides a powerful toolkit for constructing complex molecules with high purity and yield. nih.gov The table below outlines potential enzymatic reactions relevant to the synthesis of functionalized benzothiadiazoles.

| Enzyme Class | Potential Application in Benzothiadiazole Synthesis | Advantages |

| Halogenase | Regioselective introduction of bromine or fluorine onto the benzene ring. | High selectivity, reducing isomeric impurities; milder reaction conditions. |

| Oxidase/Oxygenase | Hydroxylation of the aromatic ring to create precursors for further functionalization. | High regio- and stereoselectivity. |

| Hydrolase | Asymmetric resolution of chiral intermediates. | Production of enantiomerically pure compounds. |

| Dehydrogenase | Stereoselective reduction or oxidation of functional groups. | Access to specific stereoisomers. |

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Production

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis, offering significant benefits over traditional batch processing. nih.gov These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. bohrium.comresearchgate.net For the production of heterocyclic compounds like benzothiadiazole derivatives, flow chemistry enables reactions that may be hazardous or inefficient in batch mode. uc.pt

Initial Reaction: Pumping starting materials through a heated microreactor to form a key intermediate. researchgate.net

In-line Reagent Addition: Introducing a second reagent at a specific point in the flow path to functionalize the intermediate.

Catalytic Conversion: Passing the stream through a packed-bed reactor containing a solid-supported catalyst for a cross-coupling or cyclization reaction. researchgate.net

In-line Purification/Separation: Using techniques like liquid-liquid extraction or scavenger resins to remove impurities before the final collection. uc.pt

This methodology allows for the safe handling of hazardous reagents and the execution of reactions under high temperature and pressure, often leading to dramatically reduced reaction times compared to batch methods. d-nb.info The table below compares key aspects of flow chemistry versus traditional batch processing for the synthesis of complex organic molecules.

| Parameter | Flow Chemistry | Batch Processing |

| Safety | Enhanced due to small reaction volumes and better heat dissipation. nih.gov | Higher risk with large volumes of hazardous materials and potential for thermal runaways. |

| Scalability | Scaled by running the process for a longer duration ("scaling out"). researchgate.net | Requires larger reactors, which can change reaction dynamics ("scaling up"). |

| Reaction Control | Precise control over temperature, pressure, and residence time. bohrium.com | Gradients in temperature and concentration can lead to lower selectivity. |

| Efficiency | Often higher yields and purity; suitable for multi-step, telescoped synthesis. uc.ptresearchgate.net | Requires isolation and purification of intermediates, leading to potential material loss. |

| Heat & Mass Transfer | Excellent due to high surface-area-to-volume ratio. nih.gov | Can be limited, especially in large reactors. |

While the application of these continuous flow techniques for the specific, scalable production of this compound is a forward-looking prospect, the successful synthesis of other complex benzothiazoles and related heterocycles demonstrates the powerful potential of this technology. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Differentiation

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in 6-Bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636). The substitution on the benzene (B151609) ring creates a distinct spin system that can be fully characterized using a combination of one-dimensional and multidimensional NMR experiments.

The ¹H NMR spectrum of the parent 1,2,3-benzothiadiazole (B1199882) shows a complex second-order pattern for its four protons. chemicalbook.comrsc.org For this compound, only two aromatic protons are present, simplifying the spectrum. The proton at position 4 (H-4) and the proton at position 7 (H-7) would appear as doublets due to coupling with the adjacent fluorine atom and with each other, respectively, though long-range couplings could introduce further complexity.

The ¹³C NMR spectrum of 1,2,3-benzothiadiazole has been reported, providing a basis for predicting the chemical shifts for the substituted derivative. nih.gov The carbon atoms directly bonded to the electronegative fluorine and bromine atoms (C-5 and C-6) would be significantly affected. Furthermore, the carbons of the thiadiazole ring (C-8 and C-9) would also exhibit characteristic shifts.

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. For aromatic fluorides, the chemical shift is sensitive to the electronic environment. researchgate.netnih.gov A single resonance, split by coupling to the adjacent H-4 proton, would be expected for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Predicted values are based on the parent 1,2,3-benzothiadiazole and standard substituent effects for bromine and fluorine.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Predicted Couplings (Hz) |

| H-4 | 7.8 - 8.2 | - | - | ³J(H-F) ≈ 8-10 |

| H-7 | 8.0 - 8.4 | - | - | ⁴J(H-H) ≈ 1-2 |

| C-4 | - | 115 - 120 | - | ¹J(C-H) ≈ 160 |

| C-5 | - | 155 - 160 (d) | - | ¹J(C-F) ≈ 240-250 |

| C-6 | - | 110 - 115 | - | - |

| C-7 | - | 125 - 130 | - | ¹J(C-H) ≈ 160 |

| C-8 | - | 150 - 155 | - | - |

| C-9 | - | 145 - 150 | - | - |

| F-5 | - | - | -110 to -120 | ³J(F-H) ≈ 8-10 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the predicted chemical shifts and confirm the structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between the H-4 and H-7 protons, confirming their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the resonances for C-4 and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for assigning the quaternary carbons, such as C-5, C-6, C-8, and C-9, based on their correlations with H-4 and H-7. For instance, H-4 would show correlations to C-5, C-6, and C-9, while H-7 would correlate with C-5, C-6, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between nuclei. In this case, it could help to confirm the proximity of H-4 to the fluorine atom at C-5.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ¹³C and ¹⁹F ssNMR could be used to characterize its solid-state forms. Differences in crystal packing between crystalline polymorphs or the lack of long-range order in amorphous material would result in distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental formula of a compound by providing a highly accurate mass measurement.

For this compound (C₆H₂BrFN₂S), the molecular ion peak in the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.infoyoutube.comcsbsju.edu This would result in two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). HRMS would allow for the precise mass of these ions to be determined, confirming the elemental composition.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₆H₂⁷⁹BrFN₂S]⁺ | ⁷⁹Br | 231.9215 |

| [C₆H₂⁸¹BrFN₂S]⁺ | ⁸¹Br | 233.9195 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of benzothiadiazoles is known to often involve the loss of a nitrogen molecule (N₂). dtic.mil

A plausible fragmentation pathway for this compound would likely begin with the elimination of N₂, a common fragmentation for thiadiazoles, followed by subsequent losses of bromine, fluorine, or other small fragments. researchgate.netlibretexts.org

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Predicted Fragment m/z |

| 231.9 / 233.9 | N₂ | [C₆H₂BrFS]⁺ | 203.9 / 205.9 |

| 203.9 / 205.9 | Br | [C₆H₂FS]⁺ | 125.0 |

| 203.9 / 205.9 | S | [C₆H₂BrF]⁺ | 171.9 / 173.9 |

| 125.0 | F | [C₆H₂S]⁺ | 106.0 |

X-ray Crystallography and Single Crystal Diffraction for Absolute Structure Determination

While spectroscopic methods provide strong evidence for the structure of this compound, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths and angles.

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. For halogenated aromatic compounds like this compound, several types of intermolecular interactions are expected to play a key role in the crystal packing. nih.govcambridge.org

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, can participate in halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophilic atom (such as the nitrogen or sulfur atoms of a neighboring molecule). mdpi.com

π-π Stacking: The planar aromatic benzothiadiazole ring system is likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

C-H···N/S/F Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen, sulfur, or fluorine atoms of neighboring molecules can also contribute to the stability of the crystal lattice.

Polymorphism and Co-crystallization Studies

Detailed investigations into the polymorphic forms and co-crystallization potential of this compound have not been reported in publicly available scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal lattice structure, is a critical factor in determining the physicochemical properties of a material, including its solubility, stability, and bioavailability. Similarly, co-crystallization, a technique used to modify these properties by incorporating a second molecule (a coformer) into the crystal lattice, remains an unexplored area for this specific compound. The planar structure and potential for intermolecular interactions (such as halogen bonding involving the bromine atom) suggest that such studies could be a fruitful area for future research, but at present, no crystallographic data detailing different polymorphs or co-crystals of this compound is available.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

A detailed vibrational analysis of this compound using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy has not been documented in peer-reviewed journals. These techniques are powerful for identifying functional groups and providing a unique "molecular fingerprint."

For a molecule with the structure of this compound, one would theoretically expect to observe characteristic vibrational modes. However, without experimental data, a definitive assignment of these bands is not possible. A hypothetical breakdown of expected regions is provided below for illustrative purposes, but it must be emphasized that these are not based on published experimental data for the target compound.

Interactive Data Table: Hypothetical FT-IR and Raman Peak Regions

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

| C-H Aromatic Stretch | 3100-3000 | 3100-3000 | Typically weak to medium intensity. |

| C=C Aromatic Stretch | 1600-1450 | 1600-1450 | Multiple bands expected due to the benzene ring. |

| C-N Stretch | 1350-1250 | 1350-1250 | Contribution from the thiadiazole ring. |

| N=N Stretch | 1500-1400 | 1500-1400 | Characteristic of the thiadiazole ring, may be weak or coupled. |

| C-F Stretch | 1250-1000 | 1250-1000 | Typically a strong band in the IR spectrum. |

| C-S Stretch | 800-600 | 800-600 | Often weak in intensity. |

| C-Br Stretch | 650-500 | 650-500 | Found in the lower wavenumber region. |

This table is a theoretical estimation and is not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The electronic absorption properties of isolated this compound determined by Ultraviolet-Visible (UV-Vis) spectroscopy are not specifically reported. The 1,2,3-benzothiadiazole core acts as a chromophore. Generally, benzothiadiazole derivatives are known to exhibit absorption bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions. The π-π* transitions, typically occurring at lower wavelengths, are associated with the aromatic system. The ICT transitions are often observed at higher wavelengths.

In related benzothiadiazole-containing copolymers, absorption features in the visible range (500–700 nm) are attributed to ICT. researchgate.net It is plausible that this compound would also display characteristic absorption maxima, but specific experimental values for its absorption maxima (λmax) and molar absorptivity (ε) in various solvents are not available in the current literature.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analogues

There are no published studies on the synthesis of chiral analogues of this compound. Consequently, analysis of this compound or its derivatives using Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectroscopy has not been performed. These chiroptical techniques are essential for determining the absolute configuration and studying the three-dimensional structure of chiral molecules in solution. The parent molecule, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum. The creation and study of chiral derivatives would be necessary to apply these advanced spectroscopic methods.

Theoretical Chemistry and Computational Studies of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6-bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636). These calculations provide detailed information about the molecule's geometry, orbital energies, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can efficiently predict molecular properties. For this compound, geometry optimization would be performed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

The energetic profile, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key output of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted benzothiadiazoles, the positions and nature of substituents, such as bromine and fluorine, significantly influence these orbital energies. Theoretical studies on related benzothiadiazole derivatives have shown that the introduction of electron-withdrawing groups can lower both HOMO and LUMO energy levels. mdpi.com

Table 1: Representative Calculated Electronic Properties of Substituted Benzothiadiazoles using DFT (Note: The following data is illustrative for substituted benzothiadiazole systems and not specific to this compound due to the absence of specific literature data.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiadiazole | -6.5 | -1.8 | 4.7 |

| Bromo-benzothiadiazole | -6.7 | -2.1 | 4.6 |

| Fluoro-benzothiadiazole | -6.8 | -2.3 | 4.5 |

| Bromo-fluoro-benzothiadiazole | -7.0 | -2.5 | 4.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT. For this compound, ab initio calculations could be employed to refine the geometry obtained from DFT and to calculate properties like dipole moments, polarizabilities, and vibrational frequencies with high accuracy. Studies on similar heterocyclic systems have demonstrated the utility of ab initio calculations in validating experimental data and providing benchmarks for less computationally expensive methods. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

For a relatively rigid molecule like this compound, MD simulations can reveal subtle conformational changes and the dynamics of its interactions with the surrounding environment. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), it is possible to study solvation effects, including the formation of hydrogen bonds and other non-covalent interactions, which can influence the molecule's stability and reactivity. Such simulations have been effectively used to study the behavior of other benzothiadiazine derivatives in phospholipid cell membranes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Benzothiadiazole Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For benzothiadiazole systems, QSAR and QSPR studies can be used to predict the properties of new derivatives and to guide the design of molecules with desired characteristics.

In a typical QSAR/QSPR study involving benzothiadiazole derivatives, a set of molecular descriptors is calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then developed to relate these descriptors to the observed activity or property. Studies on halogenated benzothiazoles have successfully used QSAR models to elucidate the effects of substituents on their antiproliferative activity. mdpi.com Similarly, QSPR models have been developed for predicting the lipophilicity of triazole derivatives. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds (Note: This table provides examples of descriptor types and their relevance.)

| Descriptor Type | Example | Relevance |

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |

| Steric | Molecular Volume | Size and shape, steric hindrance |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | LogP | Lipophilicity, membrane permeability |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction pathways. For this compound, computational studies could be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. Theoretical predictions of regioselectivity in reactions involving benzothiadiazole-based arynes have been confirmed by experimental results. DFT studies have also been employed to understand the regioselectivity and molecular mechanism of cycloaddition reactions. mdpi.com

Prediction of Spectroscopic Parameters from First Principles

Computational methods can be used to predict various spectroscopic parameters from first principles, which can aid in the interpretation of experimental spectra. For this compound, these predictions can be particularly useful for structural elucidation.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These calculated spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational spectra can assist in the assignment of experimental IR and Raman bands. Theoretical studies have been successfully used to analyze the vibrational spectra of related thiadiazole compounds. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. mdpi.com

Chemical Reactivity and Transformations of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Electrophilic Aromatic Substitution Reactions on the Benzothiadiazole Core

The 1,2,3-benzothiadiazole (B1199882) ring system, much like its more studied 2,1,3-isomer, is considered an electron-deficient heterocycle. This electron-poor nature deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution (EAS). For the parent 1,2,3-benzothiadiazole, reactions like nitration are reported to be slow. wikipedia.org The presence of two electron-withdrawing halogen substituents (bromo and fluoro) on the 6-Bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636) molecule would be expected to further deactivate the ring, making standard EAS reactions exceptionally challenging under typical conditions. Research on amino-substituted 1,2,3-benzothiadiazoles shows that strongly activating groups are necessary to facilitate electrophilic substitution. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The electron-deficient character of the benzothiadiazole core makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. In principle, both the bromine at C-6 and the fluorine at C-5 could be displaced by strong nucleophiles.

Generally, in SNAr reactions of polyhalogenated aromatics, the rate of substitution is influenced by the electron-withdrawing power of the activating group (the heterocycle itself) and the nature of the halogen. Fluorine is often more readily displaced than bromine if the attack of the nucleophile is the rate-determining step, due to its high electronegativity which polarizes the C-F bond. youtube.commdpi.com However, the stability of the C-F bond can sometimes make it less reactive than the C-Br bond. Studies on related bromo-substituted benzo[1,2-d:4,5-d′]bis( nih.govrsc.orgacs.orgthiadiazole) systems show that the bromine atom can be displaced by various amine nucleophiles. youtube.comnih.gov Without experimental data, the relative reactivity of the C-Br versus the C-F bond in this compound remains undetermined.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-Br and C-F Bonds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is a common and highly effective handle for such transformations, while the C-F bond is significantly more challenging to activate and typically requires specialized catalytic systems. It is highly probable that the C-Br bond at the C-6 position would be the exclusive site of reaction under standard cross-coupling conditions.

Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig Couplings

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. It is widely used for creating C-C bonds. iaea.orgnih.gov Research on 4,7-dibromobenzo[d] nih.govrsc.orgacs.orgthiadiazole demonstrates that Suzuki-Miyaura reactions can be successfully performed on this heterocyclic core to introduce aryl and heteroaryl groups. mdpi.comresearchgate.net It is expected that this compound would readily undergo Suzuki-Miyaura coupling at the C-Br position.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form C(sp)-C(sp²) bonds. gold-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org Halogenated heterocycles are common substrates for this reaction. nih.gov One would predict that the C-Br bond of this compound would be reactive under Sonogashira conditions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org Aryl bromides are standard coupling partners, suggesting that the target molecule could be functionalized at the C-6 position using this method.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. nih.govwikipedia.org Given the successful application of this reaction to a wide range of heterocyclic halides, it is a plausible transformation for converting the C-Br bond of the target molecule into an amino functionality.

A summary of predicted cross-coupling reactions is presented in the table below.

| Reaction Type | Predicted Reactive Site | Coupling Partner | Expected Product Type |

| Suzuki-Miyaura | C-6 (Bromo) | R-B(OH)₂ | 6-Aryl/vinyl substituted |

| Sonogashira | C-6 (Bromo) | R-C≡CH | 6-Alkynyl substituted |

| Heck | C-6 (Bromo) | Alkene | 6-Alkenyl substituted |

| Buchwald-Hartwig | C-6 (Bromo) | R₂NH | 6-Amino substituted |

This table is based on established reactivity patterns of similar compounds and represents predicted outcomes, not experimentally verified results for this compound.

Heterocyclic Ring-Opening and Ring-Closing Reactions of the Benzothiadiazole Moiety

The 1,2,3-thiadiazole (B1210528) ring is known to undergo thermal or photochemical extrusion of molecular nitrogen (N₂) to generate a highly reactive thioketene (B13734457) intermediate, which can then undergo various subsequent reactions, including ring-closing to form thiophenes or cycloadditions. However, the stability endowed by the aromatic benzofusion makes the 1,2,3-benzothiadiazole ring more robust.

One documented reaction pathway for the parent 1,2,3-benzothiadiazole involves reaction with aryl radicals, which leads to the cleavage of the N-S bond and subsequent ring-opening, ultimately affording products like diarylsulphides and dibenzothiophens. rsc.org Oxidative ring-opening of the related benzothiazole (B30560) heterocycle to acylamidobenzene sulfonates has also been reported. researchgate.net It is plausible that under specific reductive or oxidative conditions, or upon reaction with potent radicals, the thiadiazole moiety of this compound could be opened.

Oxidation and Reduction Chemistry of the 1,2,3-Thiadiazole Ring

The oxidation and reduction chemistry of the 1,2,3-benzothiadiazole ring is not well-documented. For the isomeric 2,1,3-benzothiadiazole (B189464), electrochemical studies show that the ring can undergo both reduction and oxidation. rsc.orgsemanticscholar.org Under reductive conditions, 2,1,3-benzothiadiazoles can be cleaved to regenerate the corresponding 1,2-diaminobenzene precursors. wikipedia.org A similar reductive cleavage of the N-S bond in the 1,2,3-isomer to yield a 2-aminothiophenol (B119425) derivative might be possible, although this has not been specifically reported. The sulfur atom in the thiadiazole ring is in a formal +2 oxidation state and could potentially be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions, though this would likely disrupt the aromaticity of the heterocyclic ring.

Derivatization Strategies for Enhancing Molecular Complexity and Introducing Diverse Functionalities

For the specific molecule this compound, the primary and most predictable derivatization strategy would involve the transition metal-catalyzed cross-coupling reactions at the C-6 bromine position, as detailed in section 5.3. This would allow for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino groups, providing a powerful tool for tuning the molecule's electronic and steric properties.

Another potential, though more challenging, strategy could involve C-H functionalization. Research on the 2,1,3-benzothiadiazole isomer has shown that direct C-H borylation can be achieved, creating a new synthetic handle for further cross-coupling reactions. nih.govacs.orgnih.govdiva-portal.org If similar reactivity could be achieved for the 1,2,3-isomer, it might be possible to functionalize the C-4 or C-7 positions of this compound, although the regioselectivity would be difficult to predict without experimental study.

Design and Synthesis of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole Derivatives and Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Benzothiadiazoles

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for the rational design of novel molecules with desired biological activities and physicochemical properties. For benzothiadiazole derivatives, the nature and position of substituents on the aromatic ring are key determinants of their function.

Halogenation of the benzothiadiazole core is a common strategy to modulate its electronic properties. Fluorine, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous in the design of materials for organic electronics. acs.org The introduction of a fluorine atom at the 5-position and a bromine atom at the 6-position of the 1,2,3-benzothiadiazole (B1199882) ring would be expected to create a molecule with a significant dipole moment and altered electronic distribution compared to the unsubstituted parent compound.

In the context of biological activity, halogenated benzothiadiazine derivatives have been explored for their anticancer properties. nih.gov SAR studies on these related scaffolds indicate that the presence and position of halogens can significantly impact cytotoxicity. nih.gov For instance, in a series of halogenated benzothiadiazine derivatives, compounds were identified with potent antineoplastic effects, although a direct correlation with their mechanism of action was not fully established. nih.gov This suggests that the 6-bromo-5-fluoro substitution pattern on a 1,2,3-benzothiadiazole ring could impart interesting, and potentially potent, biological activities that would warrant investigation.

The interplay of the electron-withdrawing effects of both fluorine and bromine at adjacent positions could lead to unique intermolecular interactions, such as halogen bonding, which can influence crystal packing and, consequently, the solid-state properties of the material. researchgate.net The specific arrangement of the bromo and fluoro substituents would also be expected to influence the metabolic stability and pharmacokinetic profile of the molecule in a biological system.

A hypothetical SAR study for 6-bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636) derivatives could explore the following modifications:

Variation of the substituent at other available positions on the benzene (B151609) ring to probe for additional interactions with a biological target.

Replacement of the bromo or fluoro substituent with other halogens or functional groups to fine-tune electronic and steric properties.

The following table summarizes the expected influence of the bromo and fluoro substituents on the properties of the benzothiadiazole core based on general principles observed in related compounds.

| Substituent | Position | Expected Effect on Properties |

| Fluorine | 5 | Strong electron-withdrawing effect, potential for hydrogen bonding, modulation of pKa, and metabolic stability. |

| Bromine | 6 | Electron-withdrawing effect, potential for halogen bonding, increased lipophilicity, and can serve as a handle for further synthetic transformations. |

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. namiki-s.co.jpbaranlab.org These approaches can be applied to the this compound scaffold to design new analogues.

Scaffold Hopping: This strategy involves replacing the central benzothiadiazole core with a different heterocyclic system that can maintain a similar spatial arrangement of key functional groups. For instance, the benzothiadiazole ring could be replaced by other bicyclic heteroaromatic systems like benzothiazole (B30560), benzoxazole, or indazole, which have been shown to be effective scaffolds in medicinal chemistry. nih.gov The goal would be to find a new scaffold that mimics the biological activity of the original this compound derivative but possesses improved pharmacokinetic properties, reduced toxicity, or novel intellectual property.

Bioisosteric Replacement: This approach focuses on the substitution of specific atoms or groups within the molecule with other atoms or groups that have similar physicochemical properties. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be envisioned:

Halogen Swapping: The bromine atom could be replaced with chlorine or iodine to modulate the size, polarizability, and halogen-bonding capabilities of the molecule. The fluorine atom could be replaced with other small, electron-withdrawing groups.

Replacement of the Thiadiazole Ring: The 1,2,3-thiadiazole (B1210528) ring itself could be considered for bioisosteric replacement. For example, it could be replaced with a 1,2,5-thiadiazole (B1195012) or a 1,3,4-thiadiazole (B1197879) ring, which would alter the electronic properties and vectoral arrangement of the heteroatoms.

Functional Group Bioisosteres: If other substituents are present on the benzothiadiazole ring, they could be replaced with their known bioisosteres. For example, a carboxylic acid group could be replaced by a tetrazole.

The table below illustrates some potential bioisosteric replacements for the this compound scaffold.

| Original Group/Atom | Bioisosteric Replacement | Rationale |

| Bromine | Chlorine, Iodine | Modulate size, lipophilicity, and halogen bonding strength. |

| Fluorine | Hydroxyl, Amino | Alter electronic properties and hydrogen bonding capacity. |

| 1,2,3-Thiadiazole | 1,2,5-Thiadiazole, 1,3,4-Thiadiazole | Modify electronic properties and dipole moment. |

Synthesis of Polymeric and Oligomeric Structures Incorporating Benzothiadiazole Units

Benzothiadiazole derivatives are widely used as electron-acceptor units in the synthesis of conjugated polymers for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.com The incorporation of halogenated benzothiadiazole units, including those with fluorine and chlorine, has been shown to be an effective strategy for tuning the optoelectronic properties of these polymers. acs.orgresearchgate.net

While there is no specific literature on polymers containing the this compound unit, the synthesis of such polymers would likely follow established cross-coupling methodologies like Suzuki or Stille coupling. This would require the prior synthesis of a difunctionalized this compound monomer, for example, with reactive groups like boronic esters or stannanes at other positions on the benzene ring.

The presence of the bromo and fluoro substituents on the benzothiadiazole unit within a polymer backbone would be expected to:

Lower the HOMO and LUMO energy levels: The strong electron-withdrawing nature of the halogens would lead to a lower-lying LUMO, which can improve electron injection and transport. acs.org

Influence intermolecular packing: Halogen bonding and other non-covalent interactions could lead to more ordered polymer chains in the solid state, which can enhance charge carrier mobility.

Enhance solubility and processability: The introduction of substituents on the benzothiadiazole ring can improve the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films for device fabrication. mit.edu

The following table outlines a hypothetical synthetic approach and the expected properties of a polymer incorporating the this compound unit.

| Monomer 1 (Donor) | Monomer 2 (Acceptor) | Polymerization Method | Expected Polymer Properties |

| Distannyl-dithiophene | Di-halo-6-bromo-5-fluoro-1,2,3-benzothiadiazole | Stille Coupling | Low bandgap, good solubility, potential for high charge carrier mobility. |

| Diboronic ester-fluorene | Di-halo-6-bromo-5-fluoro-1,2,3-benzothiadiazole | Suzuki Coupling | High thermal stability, tunable emission color. |

Combinatorial Library Synthesis for High-Throughput Screening Initiatives

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening (HTS) to identify new drug leads or materials with desired properties. researchgate.net A combinatorial library based on the this compound scaffold could be designed to explore a wide range of chemical space.

The synthesis of such a library would likely be performed on a solid support to facilitate purification. The this compound core would serve as the central scaffold, and diversity would be introduced by attaching various building blocks at different positions. The bromine atom at the 6-position is particularly useful as it can serve as a handle for a variety of cross-coupling reactions to introduce diverse substituents.

A potential combinatorial library design could involve:

Scaffold: A solid-phase-linked this compound derivative with a point of attachment for diversity introduction.

Diversity Elements (R-groups): A collection of diverse building blocks, such as boronic acids, amines, or alkynes, that can be coupled to the scaffold.

Reaction Chemistry: Parallel synthesis using robust and high-yielding reactions like Suzuki coupling, Buchwald-Hartwig amination, or Sonogashira coupling at the 6-position.

The resulting library of compounds could then be screened in HTS assays for various biological activities, such as enzyme inhibition or receptor binding, or for specific material properties.

| Library Design Parameter | Description |

| Scaffold | This compound |

| Diversity Position | Position 6 (via reactions at the bromo substituent) |

| Reaction Types | Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling |

| Building Blocks | Diverse set of boronic acids, amines, and terminal alkynes |

| Screening | High-throughput screening for biological activity or material properties |

Design of Pro-Molecules and Molecular Probes Based on the Benzothiadiazole Scaffold

The unique photophysical properties of benzothiadiazole derivatives make them attractive scaffolds for the design of fluorescent molecular probes. acs.org These probes can be used for bioimaging and sensing applications. The this compound core could serve as the fluorophore in such probes.

The design of a molecular probe based on this scaffold would typically involve:

A recognition unit: A part of the molecule that selectively interacts with the analyte of interest.

A fluorophore: The this compound core, which provides the fluorescent signal.

A linker: A chemical bridge connecting the recognition unit and the fluorophore.

The bromo and fluoro substituents would be expected to modulate the fluorescence properties of the benzothiadiazole core, such as the emission wavelength and quantum yield. For example, the heavy bromine atom could potentially induce intersystem crossing, leading to interesting photophysical phenomena.

In the context of pro-molecules (prodrugs), the this compound scaffold could be part of a larger molecule that is inactive until it is metabolically or chemically converted to the active drug in the body. The design of such a pro-molecule would aim to improve the pharmacokinetic properties of the parent drug, such as its solubility, stability, or targeted delivery. The halogen substituents could influence the rate of metabolic activation of the pro-molecule.

The following table provides a conceptual design for a molecular probe and a pro-molecule based on the this compound scaffold.

| Application | Design Concept | Key Components |

| Molecular Probe | A fluorescent sensor for a specific metal ion. | Recognition Unit: A chelating group for the metal ion. Fluorophore: this compound. Linker: A short, flexible chain. |

| Pro-molecule | A pro-drug of an anticancer agent. | Parent Drug: A known anticancer drug. Promoieties: The this compound scaffold attached via a cleavable linker. |

Applications of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole in Advanced Materials and Chemical Probes

Organic Electronics and Optoelectronic Devices

There is currently no available research detailing the synthesis or performance of materials directly incorporating 6-Bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636) for organic electronic and optoelectronic devices. The following sections reflect the absence of specific data for this compound.

Organic Photovoltaics (OPV) and Solar Cell Active Layers

No studies have been found that utilize this compound as a donor or acceptor material in the active layer of organic solar cells. Consequently, there is no performance data, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF), to report.

Organic Light-Emitting Diodes (OLED) Emitters and Host Materials

The application of this compound in the development of emitters or host materials for OLEDs has not been reported. As a result, key performance metrics including external quantum efficiency (EQE), luminance, color coordinates (CIE), and operational stability are not available.

Organic Field-Effect Transistors (OFET) and Sensors

Research on the use of this compound in the semiconductor layer of organic field-effect transistors is absent from the current body of scientific literature. Therefore, no data on charge carrier mobility, on/off ratio, or threshold voltage for materials based on this specific compound can be provided.

Thermoelectric Materials Development

The potential of this compound in the design of organic thermoelectric materials has not been explored in any published research. Data regarding the Seebeck coefficient, electrical conductivity, and thermal conductivity, which are used to determine the thermoelectric figure of merit (ZT), are unavailable.

Fluorescent Probes and Chemosensors for Specific Analytes

While the broader class of benzothiadiazole derivatives is known for its utility in developing fluorescent sensors, no specific research has been published on the application of this compound for this purpose.

Development of Ratiometric and Turn-On Fluorescent Probes

There are no reports on the synthesis or sensing capabilities of ratiometric or turn-on fluorescent probes derived from this compound. Information regarding its selectivity, sensitivity, detection limits for specific analytes, and the mechanism of the fluorescence response is not available in the scientific literature.

Detection of Metal Ions, Anions, and Small Molecules

The benzothiadiazole scaffold is a well-established fluorophore, and its derivatives are extensively utilized in the design of fluorescent chemical sensors. These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to detectable changes in fluorescence upon interaction with specific analytes. The incorporation of bromine and fluorine substituents in this compound can further enhance its potential as a sensing platform by modulating its electronic and photophysical properties.

While direct studies on this compound as a chemical probe are not extensively documented, the broader family of benzothiadiazole derivatives has demonstrated significant success in the detection of a variety of species.

Metal Ion Detection: Benzothiadiazole-based fluorescent probes have been developed for the selective detection of various metal ions. For instance, certain derivatives exhibit a "turn-off" fluorescence response to trivalent metal ions such as aluminum (Al³⁺), chromium (Cr³⁺), and iron (Fe³⁺) rsc.org. The mechanism often involves the quenching of fluorescence through complexation with the metal ion. Other benzothiadiazole-based sensors have been designed for the detection of heavy metal ions like mercury(II) (Hg²⁺), which are significant environmental pollutants acs.orgresearchgate.netsmolecule.com. The interaction with Hg²⁺ can induce a "turn-on" or "turn-off" fluorescent signal depending on the specific design of the probe acs.org.

Anion Detection: The development of sensors for anions is a growing area of interest. Benzothiadiazole derivatives have been engineered to selectively detect anions such as acetate researchgate.netsmolecule.com. The sensing mechanism can involve hydrogen bonding interactions between the probe and the anion, leading to a measurable change in the fluorescence output.

Small Molecule Detection: Derivatives of benzothiadiazole have also been employed in the detection of small organic molecules, with a notable focus on nitroaromatic compounds, which are components of many explosives. Probes have been designed to selectively detect molecules like picric acid, often through a fluorescence quenching mechanism researchgate.netsmolecule.com.

The following table summarizes the sensing capabilities of various benzothiadiazole derivatives, highlighting the potential applications for compounds like this compound.

| Analyte Category | Specific Analytes Detected by Benzothiadiazole Derivatives | Potential Sensing Mechanism |

| Metal Ions | Al³⁺, Cr³⁺, Fe³⁺, Hg²⁺ | Fluorescence quenching or enhancement upon complexation |

| Anions | Acetate | Changes in fluorescence due to hydrogen bonding interactions |

| Small Molecules | Nitroaromatics (e.g., Picric Acid) | Fluorescence quenching |

Agrochemical Research and Development (Non-Human/Animal Toxicity Focus)

Benzothiadiazole and its derivatives have garnered significant attention in the field of agrochemical research, primarily for their ability to enhance plant defense mechanisms rather than acting as conventional pesticides with direct biocidal activity.

Modulators of Plant Physiological Processes

A key application of benzothiadiazole derivatives in agriculture is as "plant activators." These compounds can induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad spectrum of pathogens nih.govrsc.orgnih.gov. The most well-known compound in this class is acibenzolar-S-methyl (BTH), a derivative of 1,2,3-benzothiadiazole (B1199882) smolecule.comnih.govnih.gov.

The application of benzothiadiazole-based plant activators can lead to the priming of the plant's immune system, resulting in a more rapid and robust defense response upon pathogen attack. This can involve the potentiation of genes encoding for defense-related proteins rsc.org. Research has shown that fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives exhibit excellent SAR-inducing activity against various plant pathogens nih.gov. The presence of fluorine and bromine atoms on the this compound ring could potentially modulate its efficacy as a plant activator.

Furthermore, benzothiadiazole treatments have been shown to influence the accumulation of phenolic compounds in grapes, which can enhance their resistance to fungal diseases rsc.org.

Preclinical Assessment as Herbicides, Fungicides, and Insecticides (Focus on Molecular Targets)

While the primary focus of benzothiadiazole agrochemical research is on plant activation, some derivatives have been investigated for their direct biocidal properties.

Fungicides: The benzothiadiazole scaffold is a component of some fungicidal compounds semanticscholar.org. Their mechanism of action can involve the inhibition of essential fungal enzymes. For example, some antifungal agents target the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane acs.org. The disruption of ergosterol synthesis leads to impaired fungal growth.

Herbicides: Certain benzothiadiazole derivatives have also been explored for their herbicidal activity semanticscholar.org.

Insecticides: Research has indicated that benzothiadiazole can induce local resistance in plants against certain insects. For instance, treatment of tomato plants with a benzothiadiazole derivative affected the host preference of the sweetpotato whitefly, Bemisia tabaci, leading to a reduction in insect populations mdpi.com.

The following table outlines the potential agrochemical applications of benzothiadiazole derivatives and their molecular targets.

| Agrochemical Class | Potential Molecular Target/Mode of Action |

| Plant Activators | Induction of Systemic Acquired Resistance (SAR) pathway |

| Fungicides | Inhibition of ergosterol biosynthesis (e.g., 14α-demethylase) |

| Herbicides | (Specific molecular targets are diverse and depend on the derivative) |

| Insecticides | Induction of plant resistance mechanisms affecting insect behavior |

Catalysis and Ligand Design in Organic Synthesis

The unique electronic and structural features of the benzothiadiazole core make it an interesting scaffold for the design of ligands and components in catalytic systems.

Organocatalysis and Metal-Organic Framework (MOF) Components

Organocatalysis: While direct applications of this compound in organocatalysis are not widely reported, the reactivity of the benzothiadiazole ring system suggests its potential. For example, borylated benzothiadiazole derivatives can undergo organocatalytic formylation, indicating their utility as building blocks in synthetic sequences that may involve organocatalytic steps nih.gov.

Metal-Organic Frameworks (MOFs): Benzothiadiazole derivatives have been successfully employed as ligands for the construction of Metal-Organic Frameworks (MOFs). These materials are characterized by their high porosity and tunable properties, making them suitable for a range of applications, including chemical sensing and catalysis.

Benzothiadiazole-based MOFs often exhibit luminescence, which can be modulated by the presence of guest molecules, making them effective fluorescent sensors acs.orgrsc.orgnih.gov. For instance, a Zr(IV)-based MOF incorporating a benzothiadiazole-derived linker has been used for the luminescent sensing and adsorption of pharmaceuticals in wastewater rsc.org. The benzothiadiazole unit imparts the desired luminescent properties to the framework. The electron-withdrawing nature of the this compound core could be advantageous in designing MOFs with specific electronic and optical properties for sensing or catalytic applications.

Supramolecular Chemistry and Self-Assembly Processes

The planar structure and potential for non-covalent interactions make this compound a promising building block in supramolecular chemistry and the design of self-assembling systems.

Benzothiadiazole derivatives have been incorporated into metallo-supramolecular polymers. In these systems, metal-ligand coordination is used to drive the self-assembly of polymeric chains nih.gov. These materials can exhibit interesting photophysical properties, such as fluorescence switching, which can be exploited for applications in data security and smart materials.

Furthermore, benzothiadiazole-based molecules with donor-acceptor architectures have been shown to exhibit aggregation-induced emission (AIE) and can self-assemble into well-defined micro- or nanostructures mdpi.com. The presence of hydrogen bonding and π-π stacking interactions plays a crucial role in directing the self-assembly process. The bromo and fluoro substituents on the this compound ring can influence these non-covalent interactions, thus providing a means to control the morphology and properties of the resulting supramolecular assemblies.

Advanced Analytical Methodologies for Detection and Quantification of 6 Bromo 5 Fluoro 1,2,3 Benzothiadiazole

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of 6-bromo-5-fluoro-1,2,3-benzothiadiazole (B6193636). The selection of a specific chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, given the compound's aromatic and moderately polar nature. sielc.com

A typical HPLC method would involve a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com This allows for the efficient elution of the target compound while separating it from precursors, by-products, and degradation products.

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: The benzothiadiazole core possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A PDA detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. The optimal detection wavelength can be determined from the compound's UV-Vis absorption spectrum. upb.ro

Fluorescence Detection: Many benzothiadiazole derivatives are known to be fluorescent. researchgate.net If this compound exhibits native fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection, which is particularly useful for trace-level analysis.

Table 1: Illustrative HPLC-PDA Operating Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA (210-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may be present from its synthesis. mdpi.com Such impurities could include residual solvents, starting materials (e.g., halogenated anilines), or volatile by-products.

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. Separation occurs in a capillary column (e.g., a mid-polar phase like 6% cyanopropylphenyl) as a function of the components' boiling points and interactions with the stationary phase. mdpi.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling positive identification of the impurities through library matching or spectral interpretation. researchgate.net

Table 2: Potential Volatile Impurities and their GC-MS Characteristics

| Impurity | Potential Source | Expected Retention | Key Mass Fragments (m/z) |

|---|---|---|---|

| Dibromofluorobenzene | Starting Material | Early Eluting | Characteristic isotopic pattern for two bromine atoms |

| Toluene | Reaction Solvent | Very Early Eluting | 91 (Tropylium ion), 92 |

| Aniline (B41778) Derivatives | Precursors | Mid-Eluting | Molecular ion and fragments from amine group |

Supercritical Fluid Chromatography (SFC) for Chiral and Polar Separations

Supercritical Fluid Chromatography (SFC) serves as a bridge between gas and liquid chromatography, using a supercritical fluid (most commonly CO₂) as the mobile phase. wikipedia.orgteledynelabs.com This technique is particularly advantageous for its high efficiency, reduced analysis times, and lower consumption of organic solvents. uva.esyoutube.com For this compound, SFC is especially useful for separating polar impurities that may be difficult to resolve by RP-HPLC or for chiral separations if asymmetric derivatives are synthesized. The polarity of the mobile phase can be fine-tuned by adding organic modifiers like methanol, enhancing its applicability for a range of compounds. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary Electrophoresis (CE) separates components based on their differential migration in an electric field. nih.gov While standard Capillary Zone Electrophoresis (CZE) is ideal for charged species, neutral molecules like this compound can be effectively analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. libretexts.org

In MEKC, a surfactant (e.g., sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These charged micelles act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differences in these partitioning coefficients, allowing for the high-efficiency separation of neutral aromatic compounds. tandfonline.com CE offers advantages of high resolution, minimal sample consumption, and rapid analysis times. nih.gov

Electrochemical Methods for Redox Potential Determination and Sensor Development

The electron-deficient nature of the benzothiadiazole ring system imparts distinct electrochemical properties. mdpi.com Techniques such as cyclic voltammetry (CV) are crucial for determining the redox potentials (oxidation and reduction) of this compound. This information is vital for understanding its electronic characteristics, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for applications in organic electronics and sensor development. researchgate.netnih.gov Studies on related benzothiadiazole derivatives have shown that the introduction of electron-withdrawing groups, such as fluorine and bromine, can significantly influence these electrochemical properties. mdpi.com

Table 3: Representative Electrochemical Data for Benzothiadiazole Derivatives

| Compound Type | Onset Reduction Potential (Eredonset) (V vs. Fc/Fc+) | LUMO Energy (eV) | Technique |

|---|---|---|---|

| Diaryl-benzothiadiazole | -1.5 to -2.0 V | -2.8 to -3.3 eV | Cyclic Voltammetry |

| Difluoro-benzothiadiazole Derivative | ~ -0.89 V | ~ -3.9 eV | Cyclic Voltammetry |

Data extrapolated from literature on similar compounds for illustrative purposes. researchgate.netmdpi.com

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

For unequivocal structural confirmation and the analysis of complex mixtures, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov After separation by LC, the analyte is ionized (e.g., by electrospray ionization), and the precursor ion corresponding to this compound is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantitative method for analysis, even in complex biological or environmental matrices. The fragmentation pattern is a unique fingerprint of the molecule, confirming its identity. youtube.com The characteristic isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. miamioh.edu